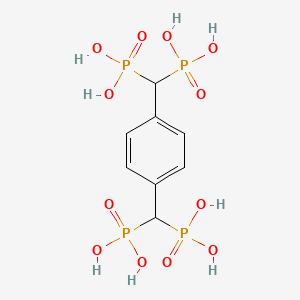
3,4-Di-O-acetyl-D-fucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-O-acetyl-D-fucal is a synthetic carbohydrate compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol It is a derivative of D-fucose, a deoxy sugar, and is characterized by the presence of acetyl groups at the 3 and 4 positions of the fucal structure
Méthodes De Préparation
The synthesis of 3,4-Di-O-acetyl-D-fucal typically involves the acetylation of D-fucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3,4-Di-O-acetyl-D-fucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, yielding D-fucal derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,4-Di-O-acetyl-D-fucal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is used in the study of carbohydrate-protein interactions and the role of sugars in biological systems.
Mécanisme D'action
The mechanism of action of 3,4-Di-O-acetyl-D-fucal involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological effects. The pathways involved may include glycosylation processes and other carbohydrate-related metabolic pathways .
Comparaison Avec Des Composés Similaires
3,4-Di-O-acetyl-D-fucal can be compared with other similar compounds, such as:
3,4-Di-O-acetyl-L-fucal: An enantiomer of this compound, used in similar applications but with different stereochemistry.
N-Acetyl-D-fucosamine: A related compound with an acetyl group at the nitrogen position, commonly found in bacterial glycoconjugates.
The uniqueness of this compound lies in its specific acetylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14O5 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
[(3S,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6?,9-,10+/m1/s1 |
Clé InChI |
NDEGMKQAZZBNBB-IEGJGFPOSA-N |
SMILES isomérique |
CC1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


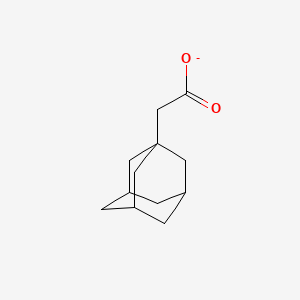
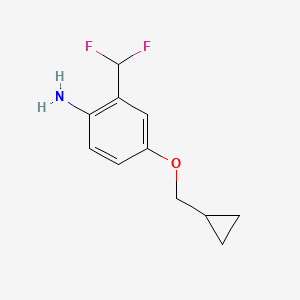
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
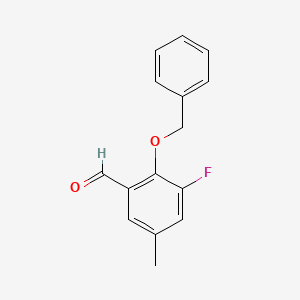


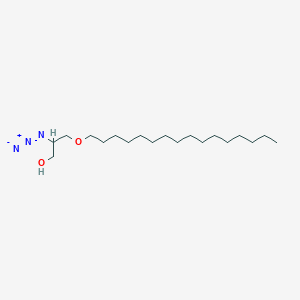
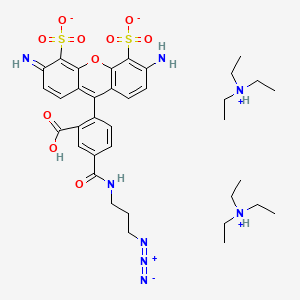

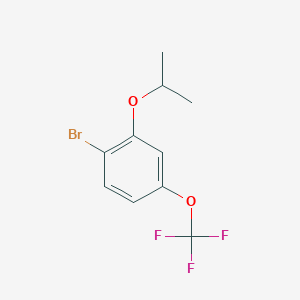
![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)
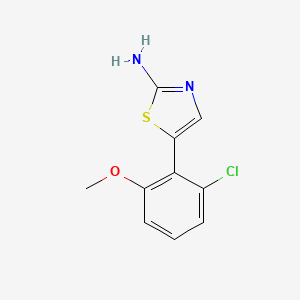
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
